molecular formula C17H20N4O3S B2921105 Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-77-2

Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2921105
CAS RN: 909574-77-2
M. Wt: 360.43
InChI Key: WZXQEPRLKYGFCD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It is part of a class of compounds that have found wide utility in organic synthesis . The chemistry of these compounds is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These reactions can include different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . These studies provide insights into the chemical shifts, multiplicity, coupling constants, and number of protons .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied extensively . These studies show that the substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in various studies . These studies provide insights into the molecular weight, formula, and InChI .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or modulation of enzymatic activity . The interaction with these targets can lead to changes in cellular processes, such as cell cycle progression and signal transduction pathways.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to immune response, cell cycle regulation, and signal transduction .

Result of Action

Based on the potential targets and pathways mentioned above, this compound may have effects such as modulation of immune response, regulation of cell cycle progression, and alteration of signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets. For instance, certain compounds have been synthesized under microwave conditions, which can influence the reaction time and yield . Furthermore, the nature of the substituent at certain positions can significantly influence the compound’s activity .

properties

IUPAC Name

ethyl 7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-5-24-15(22)13-10(2)18-16-19-17(25-4)20-21(16)14(13)11-7-6-8-12(9-11)23-3/h6-9,14H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXQEPRLKYGFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)OC)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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